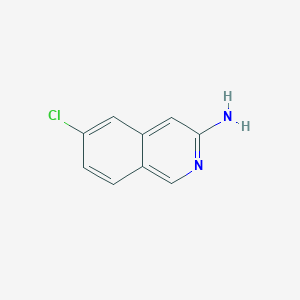

6-Chloroisoquinolin-3-amine

描述

Pervasiveness of the Isoquinoline (B145761) Heterocyclic Scaffold in Drug Discovery and Chemical Biology

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and drug discovery. nih.govnih.govnih.gov This framework is a common feature in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit significant biological activities. nih.govrsc.orgresearchgate.net Its structural diversity and ability to interact with various biological targets have made it a cornerstone in the development of therapeutic agents across multiple disease areas. nih.govresearchgate.net

Isoquinoline derivatives have been successfully developed into drugs for treating a wide range of conditions, including cancer, infectious diseases, neurological disorders, and cardiovascular diseases. nih.govresearchgate.net For instance, the U.S. Food and Drug Administration (FDA) has approved several drugs containing the quinoline (B57606) or isoquinoline core, such as the antimalarial drug tafenoquine (B11912) and the anticancer agent bosutinib. thieme-connect.com The success of these drugs highlights the potential of the isoquinoline scaffold in constructing effective therapeutic molecules. mdpi.com

The broad spectrum of biological activities associated with isoquinolines includes:

Antiviral nih.gov

Anti-inflammatory nih.govresearchgate.net

Antidepressant researchgate.net

Neuroprotective nih.gov

The adaptability of the isoquinoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. nih.gov This versatility has fueled extensive research into the synthesis of novel isoquinoline derivatives with enhanced potency and selectivity. nih.govnih.gov

Significance of Halogenation and Amine Functionality in Isoquinoline Derivatives for Modulating Biological Activity

The introduction of halogen atoms and amine groups onto the isoquinoline scaffold plays a crucial role in modulating the biological activity of these compounds. These functional groups can significantly influence a molecule's physicochemical properties, such as its lipophilicity, electronic character, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profiles. nih.gov

Halogenation , the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.gov In the context of isoquinoline derivatives, chlorination has been shown to be particularly effective in improving biological activity. For example, chlorinated isoquinoline derivatives have demonstrated significant antifungal and antibacterial properties. nih.gov The presence of a chlorine atom can alter the electron distribution within the isoquinoline ring, potentially leading to stronger interactions with biological targets. nih.gov Research has also explored the synthesis of polyhalogenated isoquinolines, such as 6-Bromo-1-chloro-4-iodoisoquinoline, for their potential applications in medicinal chemistry and materials science.

The amine functionality is another key feature that can profoundly impact the biological activity of isoquinoline derivatives. The amine group can act as a hydrogen bond donor or acceptor, facilitating interactions with specific amino acid residues in target proteins. smolecule.com This can lead to enhanced binding affinity and biological efficacy. Furthermore, the basic nature of the amine group allows for the formation of salts, which can improve a compound's solubility and bioavailability. smolecule.com The position of the amine group on the isoquinoline ring is also critical. For instance, 1-aminoisoquinoline (B73089) and 3-aminoisoquinoline derivatives have been the focus of synthetic efforts due to their potential as therapeutic agents. nih.gov

Review of Research Trajectories for Chlorinated and Aminated Isoquinoline Analogues

The scientific literature reveals a sustained and growing interest in the synthesis and biological evaluation of chlorinated and aminated isoquinoline analogues. Research in this area is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles.

Chlorinated Isoquinolines: Research on chlorinated isoquinolines has explored various synthetic methodologies to introduce chlorine atoms at specific positions on the isoquinoline ring. researchgate.netacs.org For example, efficient methods for the chlorination of pyrrolo[2,1-a]isoquinolines have been developed. researchgate.netacs.org Studies have also investigated the impact of chlorination on the biological activity of isoquinoline derivatives. For instance, the 6-chloro and 7-chloro isoquinoline derivatives of a bicyclic isoquinoline adduct have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B) and demonstrated anti-inflammatory effects. nih.gov Furthermore, novel 6-chloro-quinazolin derivatives have been synthesized and evaluated as potential antitumor agents, with some compounds showing the ability to induce apoptosis in cancer cells. nih.gov

Aminated Isoquinolines: The synthesis of aminated isoquinolines has also been a major focus of research. Various strategies have been developed to introduce amine groups at different positions of the isoquinoline core. nih.govresearchgate.net For example, a metal-free protocol for the construction of diversified aminated isoquinolines has been reported. researchgate.net The biological activities of aminated isoquinolines are diverse. For example, a 6-fluoroisoquinolinyl derivative has been identified as a potent CXCR4 antagonist and anti-HIV agent. nih.gov The development of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogues, which contain a saturated heterocyclic amine, has also garnered significant attention due to their wide range of biological activities. rsc.orgresearchgate.net

The synthesis of molecules containing both chloro and amino functionalities on the isoquinoline scaffold, such as N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been pursued to develop potential kinase inhibitors. researchgate.netmdpi.com The combination of these two functional groups can lead to compounds with unique pharmacological profiles. For example, the synthesis of N-6-bromo-7-chloroisoquinolin-3-amine has been reported as an intermediate for LRRK2 inhibitors, which are being investigated for the treatment of Parkinson's disease. google.com

Structure

3D Structure

属性

IUPAC Name |

6-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUVOMZZYSNDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695398 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204701-64-3 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloroisoquinolin 3 Amine

Strategic Approaches to Isoquinoline (B145761) Ring Functionalization

The foundational challenge in synthesizing 6-Chloroisoquinolin-3-amine lies in the regioselective placement of the amine and chloro substituents onto the isoquinoline framework. Direct functionalization of the parent isoquinoline ring is often complicated by the inherent electronic properties of the heterocyclic system, which typically direct electrophilic and nucleophilic attacks to specific positions, not necessarily C3 and C6.

Introducing an amino group specifically at the C3 position is a key challenge that has been addressed through multiple synthetic designs.

One common strategy involves the cyclization of acyclic precursors that already contain the necessary components. For instance, the cyclocondensation of 2-acylphenylacetonitriles or 2-cyanomethyl benzaldehydes with an amine source, such as ammonia (B1221849), can serve as a direct route to the 3-aminoisoquinoline core. rsc.orgconicet.gov.arrsc.org Another innovative, metal-free approach involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, which can be prepared from readily available starting materials to yield various 3-aminoisoquinolines. rsc.orgrsc.orgresearchgate.net

Alternatively, the amine group can be installed on a pre-formed isoquinoline ring that is functionalized with a suitable leaving group at the C3 position, most commonly a halogen. rsc.orgrsc.org This approach transforms the problem into one of selective C-N bond formation, which is discussed in subsequent sections. For example, a 3-chloroisoquinoline (B97870) derivative can undergo amination via a Buchwald-Hartwig reaction using an ammonia surrogate like benzophenone (B1666685) imine, which is subsequently hydrolyzed to yield the primary amine. mdpi.comresearchgate.net

Direct chlorination of the isoquinoline ring typically results in a mixture of products, with a preference for substitution at the C5 and C8 positions due to the electronic nature of the aromatic system. acs.org Therefore, achieving selective chlorination at the C6 position requires a more strategic approach.

A common method involves starting with a precursor that contains a directing group or a pre-existing substituent at the C6 position. For example, a synthetic route can begin with a 6-nitroisoquinoline (B1610068) derivative. google.com The nitro group at C6 can facilitate the introduction of other substituents, such as chlorine atoms at other positions, while serving as a precursor to an amine or being part of the initial framework. A documented synthesis involves the conversion of 6-nitroisoquinoline-1,3(2H, 4H)-dione to 1,3-dichloro-6-nitroisoquinoline. google.com In such a molecule, the C6 position is pre-functionalized, and subsequent reactions can be performed at other sites, followed by potential modification of the nitro group if needed. This highlights a key strategy: incorporating the C6 substituent early in the synthesis from a starting material that already possesses functionality at that specific position.

Advanced Catalytic Processes for Carbon-Nitrogen Bond Formation

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds with high efficiency and selectivity. Both palladium and copper-based systems are instrumental in the synthesis of this compound from halogenated precursors.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction is particularly well-suited for the synthesis of this compound from a 3,6-dihaloisoquinoline precursor, such as 3-bromo-6-chloroisoquinoline (B573110) or 3,6-dichloroisoquinoline (B6149801). The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org

The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgacsgcipr.org The choice of ligand is critical for the reaction's success, with sterically hindered phosphine (B1218219) ligands being particularly effective. acsgcipr.orgsnnu.edu.cn

A key application is the amination of a 3-haloisoquinoline. mdpi.comresearchgate.net Due to the difficulty of using ammonia directly in these reactions, ammonia surrogates are often employed. Benzophenone imine is a common choice, which, after coupling, can be easily hydrolyzed under acidic conditions to reveal the primary amine. mdpi.comresearchgate.net This two-step sequence allows for the clean introduction of a -NH2 group at the C3 position. The higher reactivity of the C3-halogen compared to the C6-halogen allows for selective amination at the C3 position.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Amine Source | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | t-BuONa | Toluene | Benzophenone Imine | mdpi.comresearchgate.net |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Primary/Secondary Amines | organic-chemistry.org |

| Pd(dba)₂ | BINAP | Cs₂CO₃ | Toluene | Cyclic Amines | nih.govnih.gov |

| [(CyPF-tBu)PdCl₂] | (none needed) | LiN(SiMe₃)₂ | Dioxane | LiN(SiMe₃)₂ (Ammonia surrogate) | organic-chemistry.org |

Copper-mediated C-N cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, represents a classical and still highly relevant alternative to palladium-catalyzed methods. researchgate.netacs.org These reactions are effective for the amination of aryl halides and can be applied to the synthesis of aminoisoquinolines. nih.gov While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures, sometimes without the need for a ligand. researchgate.netmdpi.com

The reaction typically involves a copper(I) salt, such as CuI, a base, and often a ligand like an N,N-disubstituted diamine to stabilize the copper catalyst. researchgate.net Microwave irradiation has been shown to accelerate these transformations significantly. mdpi.com This method can be used to couple an amine with a 3-haloisoquinoline. Given the different reactivities of halogens at various positions on the isoquinoline ring, a selective amination at C3 of a 3,6-dihaloisoquinoline is feasible by carefully controlling the reaction conditions.

| Copper Source | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Toluene | 110 °C | researchgate.net |

| CuI | (none) | K₃PO₄ | DMF | 130 °C (Microwave) | mdpi.com |

| Cu(OTf)₂ | (none) | Cs₂CO₃ | Dioxane | 110 °C | mdpi.com |

| CuI | L-proline | K₂CO₃ | DMSO | 90 °C | acs.org |

Nucleophilic Aromatic Substitution Reactions on Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic and heteroaromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com For this pathway to be efficient, the ring must be activated by electron-withdrawing groups, and a good leaving group (typically a halogen) must be present. masterorganicchemistry.comnih.gov

In the context of isoquinoline, the reactivity of a halogen substituent toward SNAr is highly dependent on its position. iust.ac.ir Halogens at the C1 and C4 positions are highly activated and readily displaced by nucleophiles. iust.ac.ir A halogen at the C3 position is considered intermediately reactive. iust.ac.ir In contrast, halogens on the homocyclic benzene (B151609) ring, such as at C6, are generally unreactive towards SNAr unless strongly activating groups are also present. iust.ac.ir

This reactivity difference is the basis for the selective synthesis of this compound from a 3,6-dichloroisoquinoline precursor. By treating 3,6-dichloroisoquinoline with an amine nucleophile (e.g., ammonia or sodium amide), the substitution occurs preferentially at the more electrophilic C3 position, leaving the chlorine atom at C6 untouched. rsc.orgrsc.org While historically these reactions required high temperatures and pressures, they provide a direct, metal-free pathway to the target compound. rsc.org Studies on the amination of 1,3-dichloroisoquinoline (B189448) have shown that amination occurs exclusively at the more reactive C1 position, yielding 1-amino-3-chloroisoquinoline, which further underscores the predictable regioselectivity of SNAr reactions on the isoquinoline scaffold. nih.govresearchgate.net

| Position of Halogen | Relative Reactivity | Typical Nucleophile | Conditions | Reference |

|---|---|---|---|---|

| C1 | High | Amines, Alkoxides | Mild to moderate | iust.ac.irnih.gov |

| C3 | Intermediate | NaNH₂, NH₃ | Often harsh (high temp/pressure) | rsc.orgrsc.orgiust.ac.ir |

| C4 | High | Amines | Moderate | iust.ac.ir |

| C5, C6, C7, C8 | Low (unactivated) | Strong nucleophiles | Very harsh / generally unreactive | iust.ac.ir |

Multicomponent Reactions and Cascade Processes for Isoquinoline Synthesis

While traditional methods for isoquinoline synthesis like the Bischler-Napieralski or Pictet-Spengler reactions are well-established, they can require harsh conditions and have a limited substrate scope. researchgate.net Modern approaches often utilize transition-metal-catalyzed cascade reactions to overcome these limitations. nih.gov For instance, rhodium(III)-catalyzed C–H activation and cyclization of N-aryl amidines with diazo compounds represents a powerful method for constructing 1-aminoisoquinoline (B73089) skeletons through the formation of new C-C and C-N bonds in a single step. acs.org Similarly, silver-catalyzed cascade processes have been developed for the synthesis of fused tetracyclic isoquinolines. mdpi.com

A specific and efficient metal-free, one-pot cascade process has been developed for the synthesis of various 3-aminoisoquinolines from readily available starting materials. rsc.org This method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. rsc.org This transformation has been successfully applied to produce a derivative of the target compound, N-(6-Chloroisoquinolin-3-yl)-4-methylbenzenesulfonamide, in a high yield of 85%. rsc.org The reaction demonstrates broad functional group tolerance, as shown by the successful synthesis of various substituted analogues. rsc.org

Table 1: Synthesis of Substituted N-(Isoquinolin-3-yl)-4-methylbenzenesulfonamides via Intramolecular Transannulation rsc.org

| Entry | Substituent on Isoquinoline Ring | Product | Yield (%) |

|---|---|---|---|

| 1 | 7-Chloro | N-(7-Chloroisoquinolin-3-yl)-4-methylbenzenesulfonamide | 78 |

| 2 | 6-Chloro | N-(6-Chloroisoquinolin-3-yl)-4-methylbenzenesulfonamide | 85 |

| 3 | 6-Fluoro | N-(6-Fluoroisoquinolin-3-yl)-4-methylbenzenesulfonamide | 63 |

| 4 | 6,7-Dimethoxy | N-(6,7-Dimethoxyisoquinolin-3-yl)-4-methylbenzenesulfonamide | 55 |

Development of Enantioselective Synthetic Pathways to Chiral Analogues

Chiral amines are crucial structural components in a vast number of pharmaceuticals and biologically active compounds, constituting 40-45% of small-molecule drugs. nih.gov Consequently, the development of enantioselective methods to synthesize them is a primary goal in modern organic chemistry. nih.govsigmaaldrich.com While specific enantioselective syntheses for chiral analogues of this compound are not extensively documented, general methodologies for the asymmetric synthesis of chiral amines and related N-heterocycles are well-established and could be adapted for this purpose.

The most prominent strategy for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation (AH) of prochiral precursors like imines, enamines, and N-heteroaromatic compounds. nih.gov This approach relies on transition-metal catalysts complexed with chiral ligands to induce stereoselectivity. nih.gov Iridium, rhodium, and ruthenium complexes are commonly employed for these transformations. nih.govbeilstein-journals.org

A relevant example is the enantioselective synthesis of (S)-(+)-mianserin, a tetracyclic antidepressant, which features a key step of asymmetric transfer hydrogenation of a cyclic imine using a chiral ruthenium complex. beilstein-journals.org This highlights a viable pathway for introducing chirality into complex heterocyclic systems. Another powerful method is the catalytic asymmetric alkylation of imines. nih.gov These established enantioselective transformations provide a blueprint for the potential synthesis of chiral analogues of this compound, where a stereocenter could be introduced, for instance, on an alkyl substituent of the amine or on the isoquinoline core itself.

Table 2: Examples of Catalytic Systems for Enantioselective Synthesis of Chiral Amines

| Catalyst System | Transformation Type | Substrate Class | Reference |

|---|---|---|---|

| Ruthenium Complexes with Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation (ATH) | Cyclic Imines | beilstein-journals.org |

| Iridium Complexes with Chiral Phosphorus Ligands | Asymmetric Hydrogenation (AH) | N-Aryl Ketimines | nih.gov |

| Rhodium Complexes with Chiral Diene Ligands | Asymmetric Hydrogenation (AH) | N-Heteroaromatic Compounds | nih.gov |

| Palladium(II) with PyOX Ligand | Asymmetric Arylation | Imine Derivatives (N,O-acetals) | nih.gov |

The synthesis of such chiral analogues would expand the chemical space available for drug discovery, allowing for detailed investigation into the structure-activity relationships of this compound derivatives.

Reactivity and Mechanistic Investigations of 6 Chloroisoquinolin 3 Amine

Reactivity Profiles of the Chloro and Amino Functional Groups

The chloro and amino substituents on the isoquinoline (B145761) ring are pivotal in dictating the molecule's reactivity. Their electronic-donating and -withdrawing properties, as well as their positions on the bicyclic system, create a nuanced reactivity pattern.

Influence on Electrophilic and Nucleophilic Substitution Reactions

The isoquinoline nucleus is a bicyclic heteroaromatic system, and its reactivity towards electrophilic and nucleophilic attack is influenced by the nitrogen atom and the substituents. In electrophilic aromatic substitution, the benzene (B151609) ring of the isoquinoline is generally more reactive than the pyridine (B92270) ring due to higher electron density. The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions. However, considering the fused ring system, the directing influence primarily affects the pyridine ring. Conversely, the chloro group at the 6-position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director for electrophilic attack on the benzene ring. The interplay of these two groups suggests that electrophilic substitution on the benzene ring would be favored at the 5 and 7-positions, influenced by the directing effect of the chloro group.

Role in Cross-Coupling and Derivatization Reactions

The chloro group at the 6-position makes 6-Chloroisoquinolin-3-amine a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The chloro group can be readily displaced by a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond at the 6-position, enabling the synthesis of a wide range of biaryl and vinyl-substituted isoquinolines.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the chloro group with a primary or secondary amine. This is a powerful method for introducing diverse amino functionalities at the 6-position.

Sonogashira Coupling: The chloro group can also participate in Sonogashira coupling with terminal alkynes to form carbon-carbon triple bonds, leading to the synthesis of alkynyl-substituted isoquinolines.

Derivatization of the Amino Group:

The primary amino group at the 3-position is nucleophilic and can undergo a variety of derivatization reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, although this can be challenging to control and may lead to over-alkylation.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups.

| Reaction Type | Functional Group Involved | Potential Products |

| Suzuki-Miyaura Coupling | Chloro group (C6) | 6-Aryl/vinyl-isoquinolin-3-amines |

| Buchwald-Hartwig Amination | Chloro group (C6) | 6-(Substituted amino)-isoquinolin-3-amines |

| Sonogashira Coupling | Chloro group (C6) | 6-Alkynyl-isoquinolin-3-amines |

| Acylation | Amino group (C3) | N-(6-Chloroisoquinolin-3-yl)amides |

| Sulfonylation | Amino group (C3) | N-(6-Chloroisoquinolin-3-yl)sulfonamides |

Reaction Mechanisms of Transformations Involving the Isoquinoline Core

The mechanisms of the aforementioned cross-coupling reactions involving the chloro group at the 6-position of the isoquinoline core generally follow well-established catalytic cycles for palladium-catalyzed transformations.

General Mechanism for Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond at the 6-position of the isoquinoline ring to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

In the Suzuki coupling, the organoboron reagent undergoes transmetalation with the Pd(II) complex, transferring the organic moiety to the palladium center.

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these reactions, influencing the rates of the individual steps in the catalytic cycle.

Kinetic and Thermodynamic Parameters of Key Reactions

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the scientific literature. However, general principles can be applied to understand the factors influencing these parameters.

For palladium-catalyzed cross-coupling reactions, the reaction kinetics are influenced by several factors:

Nature of the Palladium Catalyst and Ligand: The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands significantly impact the rate of oxidative addition and reductive elimination.

Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.

Concentration of Reactants and Catalyst: The rate is dependent on the concentrations of the substrate, coupling partner, and catalyst.

Choice of Base: The strength and solubility of the base are critical, particularly in the transmetalation step of the Suzuki coupling and the deprotonation step of the Buchwald-Hartwig amination.

| Parameter | Influencing Factors | General Trends/Observations |

| Reaction Rate (Kinetics) | Catalyst/Ligand, Temperature, Reactant Concentration, Base | Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination. Higher temperatures generally increase the rate. |

| Reaction Equilibrium (Thermodynamics) | Bond Strengths of Reactants and Products | The formation of stable C-C and C-N bonds typically makes these reactions thermodynamically favorable. |

Further computational and experimental studies are required to determine the precise kinetic and thermodynamic parameters for specific reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 6 Chloroisoquinolin 3 Amine Derivatives

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For the studied 6-Chloroisoquinolin-3-amine derivative, a suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, were employed to assign the chemical structure definitively. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the isoquinoline (B145761) and pyridine (B92270) rings, as well as the pyrazole (B372694) substituent, exhibit distinct chemical shifts (δ) in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the methyl group on the pyrazole ring appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms in the aromatic rings of the isoquinoline, pyridine, and pyrazole moieties display signals in the characteristic downfield region of the spectrum. The carbon of the methyl group attached to the pyrazole ring resonates at a higher field.

2D NMR Spectroscopy: To establish the precise connectivity and spatial relationships between atoms, a series of 2D NMR experiments were conducted. mdpi.com These include:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out the spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which is vital for determining the three-dimensional conformation of the molecule.

A representative set of ¹H and ¹³C NMR data for N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is presented in the table below. mdpi.com

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 8.86 (s, 1H) | 155.1 |

| 7.71 (d, J = 8.3 Hz, 1H) | 152.0 |

| 7.69 (s, 1H) | 139.3 |

| 7.55 (s, 1H) | 137.6 |

| 7.43 (d, J = 6.4 Hz, 1H) | 130.9 |

| 7.23 (t, 1H) | 129.4 |

| 6.99 (s, 1H) | 127.9 |

| 4.61 (bs, 2H) | 127.2 |

| 3.98 (s, 3H) | 124.1 |

| 122.8 | |

| 120.4 | |

| 97.7 | |

| 39.24 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its elemental composition. For the derivative N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS was utilized. mdpi.com This method provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical value. The experimentally determined mass is compared to the calculated mass for the proposed molecular formula, providing strong evidence for its correctness.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₃ClN₆O₂ |

| Calculated Molecular Weight | 380.79 g/mol |

| Ionization Technique | ESI-TOF |

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum displays absorption bands corresponding to specific bond vibrations (e.g., stretching, bending). For isoquinoline derivatives, characteristic IR bands include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic systems, and vibrations associated with the amino group. The presence of a chloro substituent will also give rise to a characteristic C-Cl stretching vibration, typically in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetrical vibrations of non-polar bonds often produce strong Raman signals. This complementarity provides a more complete picture of the vibrational modes of the molecule.

The table below summarizes some of the expected vibrational modes for a this compound derivative.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3500-3300 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=N Stretch | 1650-1550 | IR, Raman |

| C=C Stretch (aromatic) | 1600-1450 | IR, Raman |

| C-Cl Stretch | 800-600 | IR, Raman |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

The crystallographic data for this derivative are summarized in the table below. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3911(8) |

| b (Å) | 23.1658(19) |

| c (Å) | 18.9367(19) |

| β (°) | 92.580(8) |

| Volume (ų) | 3239.1(5) |

| Z | 8 |

Computational Chemistry and Molecular Modeling of 6 Chloroisoquinolin 3 Amine

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of molecules. These methods calculate the electron density of a molecule to determine its ground-state energy, molecular geometry, and other electronic characteristics.

For heterocyclic compounds similar to 6-Chloroisoquinolin-3-amine, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and predict spectroscopic and electronic features. dergipark.org.trresearchgate.net Such studies on related molecules like 6-chloroquinoline (B1265530) reveal how substituents, like the chlorine atom and amino group on the isoquinoline (B145761) core, significantly alter the electronic distribution and reactive nature of the parent scaffold. dergipark.org.tr

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. In the case of this compound, the nitrogen atoms and the amino group are expected to be electron-rich regions, while the chlorinated benzene (B151609) ring would be comparatively electron-deficient.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Related Chloro-Substituted Heterocycle

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |

Note: These values are representative examples based on studies of similar chloro-substituted aza-aromatic compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid structure like this compound, MD simulations are particularly valuable for understanding its interactions with biological macromolecules, such as proteins or nucleic acids, and for analyzing the dynamics of the resulting complex.

In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex. mdpi.com After an initial docking pose is established, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. mdpi.com Simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation period, typically nanoseconds to microseconds. mdpi.com

Furthermore, MD simulations can elucidate the conformational flexibility of the ligand within the binding pocket. While the isoquinoline core is largely planar, rotation around the C-N bond of the amine group can occur. MD can explore the preferred orientations and the energetic barriers associated with such movements, which can be crucial for optimizing binding affinity. mdpi.com

In Silico Docking and Molecular Recognition Studies with Biological Targets

In silico molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of a protein in various conformations and scoring the resulting poses based on their binding energy. nih.gov

Docking studies on similar quinoline (B57606) and isoquinoline derivatives have shown that these scaffolds can bind to a variety of targets, including kinases and viral proteases. nih.govmdpi.com The binding interactions typically involve hydrogen bonds, π-π stacking, and hydrophobic interactions. For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. The aromatic rings provide a surface for π-π stacking and hydrophobic interactions with complementary residues in the protein's active site. mdpi.com

The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity. nih.gov Lower scores generally indicate a more favorable binding interaction. These studies can guide the rational design of more potent analogs by suggesting modifications that enhance these key interactions.

Table 2: Example of Molecular Docking Results for an Isoquinoline-Based Ligand with a Kinase Target

| Parameter | Finding |

|---|---|

| Target Protein | Glycogen Synthase Kinase 3β (GSK-3β) researchgate.net |

| Binding Energy | -7.5 kcal/mol |

| Key Interacting Residues | LYS85, VAL135, ASP200 |

| Types of Interactions | Hydrogen bond with ASP200 (via amino group), π-π stacking with TYR140, Hydrophobic interactions with VAL135. |

Note: This table is a hypothetical representation based on typical docking studies of heterocyclic inhibitors with kinase targets for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. bio-hpc.eu

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activities is required. researchgate.net Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges), and steric or topological descriptors. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov For isoquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed understanding of the structure-activity relationship. mdpi.com

A robust QSAR model is characterized by high internal and external validation metrics (e.g., q², R²), indicating its predictive power. mdpi.com The resulting models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Pharmacophore Modeling and Virtual Screening in Drug Discovery Pipelines

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

For a compound like this compound, a pharmacophore model could be generated based on its structure and the structures of other known active molecules targeting the same receptor. The model would likely include features corresponding to the amino group (hydrogen bond donor), the ring nitrogen (hydrogen bond acceptor), and the aromatic system (hydrophobic/aromatic feature). mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. mdpi.com This process, known as virtual screening, rapidly identifies molecules from the database that match the pharmacophore's features and spatial constraints. The resulting "hits" are compounds that are predicted to have the desired biological activity and can be selected for further computational analysis (like molecular docking) or direct experimental testing. This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Biological and Medicinal Chemistry Research on 6 Chloroisoquinolin 3 Amine Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The exploration of the chemical space around the 6-chloroisoquinolin-3-amine core has been guided by structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These analyses are crucial for understanding how chemical modifications translate into changes in biological efficacy and physicochemical properties, thereby guiding the design of more potent and selective compounds.

The systematic modification of substituents on the isoquinoline (B145761) ring system is a cornerstone of the medicinal chemistry efforts surrounding this scaffold. Research has shown that even minor changes to the substitution pattern can have a significant impact on pharmacological activity. For instance, studies on various substituted isoquinoline analogues have demonstrated their potential as antitumor agents. The position and nature of the substituent group are critical in determining the potency and selectivity of these compounds.

In the development of Rho-kinase (ROCK) inhibitors, modifications to the 6-substituted isoquinolin-1-amine core were explored to improve potency and pharmacokinetic profiles. The initial fragment-derived inhibitors were optimized by removing the basic center of the aminoisoquinoline, which led to a lead compound that was equipotent against both ROCK-I and ROCK-II. Further SAR studies on related quinoxaline-6-amine libraries, where various functional groups such as ureas, amides, and sulfonamides were introduced, led to the identification of a bisfuranylquinoxalineurea analog with low micromolar potency against a panel of cancer cell lines.

The impact of different substituents on the antiproliferative activity of quinoxalin-6-amine analogues is summarized in the table below.

| Compound | R2 Substituent | Cell Line (Pancreatic) | GI50 (µM) |

| 6j | 4-fluorophenyl | AsPC-1 | >10 |

| 6l | 3-furanyl | AsPC-1 | 2.1 |

| 6k | 4-methoxyphenyl | AsPC-1 | >10 |

| 6m | 2-furanyl | AsPC-1 | 2.5 |

| 7c | 2-furanyl (urea) | AsPC-1 | 1.3 |

This table presents a selection of data on the growth inhibition (GI50) of cancer cell lines by various quinoxaline (B1680401) analogues, highlighting the improved potency achieved with furan (B31954) substituents and a urea (B33335) linkage. Data sourced from.

These examples underscore the principle that strategic modification of the isoquinoline or related heterocyclic cores allows for the fine-tuning of their biological activity, transforming initial hits into potent lead compounds.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of drug candidates. The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the shape of the molecule. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties because biological systems are themselves chiral.

The differential activity of enantiomers is a well-established principle in pharmacology. Typically, one enantiomer, the eutomer, is significantly more active than the other, the distomer. This necessitates the separation and individual testing of enantiomers during drug development, a process known as chiral analysis. Various chromatographic techniques, often employing chiral stationary phases (CSPs), are used to separate enantiomers and assess their purity. For example, polysaccharide-based CSPs are effective in separating a wide range of chiral compounds, including amines and their derivatives.

In the context of isoquinoline derivatives, the introduction of a chiral center can lead to stereoisomers with distinct biological profiles. For example, studies on chiral dilignans, some of which possess a dihydrobenzopyran ring related to the tetrahydroisoquinoline structure, showed that different enantiomers exhibited varying levels of PTP1B inhibitory activity and hepatoprotective effects. Research on nature-inspired 3-Br-acivicin isomers also highlighted that biological activity against Plasmodium falciparum was highly dependent on the stereochemistry of the molecule, with the natural (5S, αS) isomers showing significant potency. This demonstrates that for analogues of this compound that possess chirality, the specific stereochemical configuration is likely to be a key determinant of their biological function.

Target-Oriented Drug Discovery and Mechanism of Action Studies

Identifying the specific molecular targets of this compound analogues is essential for understanding their mechanism of action and for rational drug design. Research efforts have focused on profiling these compounds against various enzymes and receptors to elucidate their therapeutic potential.

Protein kinases are a major class of drug targets, particularly in oncology. The isoquinoline and quinoline (B57606) scaffolds are present in several approved kinase inhibitors. Analogues of this compound have been investigated as inhibitors of various protein kinases.

One study detailed the design of a potential irreversible inhibitor based on a 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine scaffold, derived from a known reversible MPS1 kinase inhibitor. While the intended target was the monopolar spindle 1 (MPS1) kinase, the synthesized compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, also showed significant activity against the p70S6Kβ kinase. This highlights the potential for cross-reactivity and the discovery of new activities through screening.

Similarly, the optimization of 6-substituted isoquinolin-1-amine derivatives led to potent, ATP-competitive inhibitors of Rho kinase (ROCK), a target for cardiovascular diseases. Novel tricyclic quinoline analogues have also been developed as highly potent inhibitors of protein kinase CK2, a target for cancer and inflammation.

The table below summarizes the inhibitory activity of selected isoquinoline and quinoline analogues against different protein kinases.

| Compound Scaffold | Target Kinase | Activity (IC50) | Reference |

| Isoquinolin-1-amine derivative | ROCK-I | 8 nM | |

| Isoquinolin-1-amine derivative | ROCK-II | 8 nM | |

| 5-(pyrazol-4-yl)isoquinolin-3-amine | MPS1 | >10 µM | |

| 5-(pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ | 1.4 µM | |

| Tricyclic quinoline analogue | CK2 | Potent Inhibition |

Protein phosphatases, which counteract the action of kinases, have also emerged as potential drug targets. Although developing small molecule inhibitors for phosphatases is challenging, several strategies are being pursued. Given the success of isoquinoline derivatives as kinase inhibitors, exploring their potential to modulate phosphatase activity is a logical extension of this research.

Beyond enzymes, G protein-coupled receptors (GPCRs) and ligand-gated ion channels are important targets for therapeutic intervention. The isoquinoline scaffold is found in molecules that interact with these receptor families.

Specifically, derivatives of isoquinoline have been identified as potent antagonists of the 5-HT3 receptor. This receptor is a key target for antiemetic drugs used to control nausea and vomiting, particularly in the context of chemotherapy. Palonosetron, an isoquinoline derivative, is a second-generation 5-HT3 antagonist effective in preventing delayed chemotherapy-induced nausea and vomiting. The development of novel quinoline derivatives has also yielded compounds with high affinity for 5-HT3 receptors.

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. This approach can lead to greater selectivity and a more nuanced pharmacological response. Research has shown that various compounds can act as allosteric modulators of GPCRs, such as adenosine (B11128) receptors, affecting the binding and dissociation of the natural ligands. The potential for this compound analogues to act as antagonists or allosteric modulators of GPCRs or other receptors like 5-HT3 represents a promising area for drug discovery.

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effect on cellular or organismal phenotype, without prior knowledge of the specific molecular target. This method allows for the discovery of compounds with novel mechanisms of action. Libraries of diverse small molecules, which may include this compound analogues, are screened in cell-based assays to identify "hits" that produce a desired phenotypic change, such as cancer cell death or the induction of cellular differentiation.

Once a hit compound is identified, subsequent studies are required to determine its mechanism of action and the cellular pathways it perturbs. For example, a phenotypic screen identified a 1,5-dihydrobenzo[e]oxazepin-2(3H)-one compound that induced differentiation in acute myeloid leukemia (AML) cells. In another study, quinoxalineurea analogues identified from screening were found to induce apoptosis in cancer cells through the activation of caspases 3/7 and PARP cleavage, indicating perturbation of the intrinsic apoptotic pathway. This approach, starting with a desired cellular outcome and working backward to the molecular target, can uncover new therapeutic strategies and expand the utility of chemical scaffolds like the isoquinolines.

Therapeutic Area Exploration

Analogues of this compound have demonstrated significant potential as anticancer agents, with research focusing on their cytotoxic effects against various cancer cell lines and the elucidation of their mechanisms of action.

Substituted chloroisoquinolinediones and their cyclized derivatives, pyrido[3,4-b]phenazinediones, have been synthesized and evaluated for their cytotoxic activity. nih.gov Many of the synthesized pyrido[3,4-b]phenazinediones exhibited greater cytotoxic potential than the established anticancer agent ellipticine, with IC50 values ranging from 1.82 to 5.97 microM across cell lines such as A549 (lung), SNU-638 (stomach), Col2 (colon), HT1080 (fibrosarcoma), and HL-60 (leukemia). nih.gov Further investigation into the mechanism revealed that these compounds act as topoisomerase II inhibitors. nih.gov The most active compound showed an IC50 value of 0.082 microM for topoisomerase II inhibition, while showing no activity against topoisomerase I. nih.gov

The design of specific isoquinoline-based compounds has also targeted key enzymes in cancer progression, such as protein kinases. nih.govnih.gov For instance, a derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed as a potential irreversible inhibitor of Monopolar spindle 1 (MPS1) kinase, a therapeutic target in malignancies like triple-negative breast cancer. mdpi.com This design was based on a known potent reversible MPS1 inhibitor, leveraging the 3-aminoisoquinoline core for crucial hydrogen bonding within the kinase's hinge region. mdpi.com

Furthermore, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were synthesized and showed distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com Some of these compounds exhibited IC50 values as low as 3.3 µM. mdpi.com

Research on quinazoline (B50416) derivatives, which share structural similarities, has also provided insights. Certain 6-bromo quinazoline derivatives have shown potent cytotoxic activity against MCF-7 (breast) and SW480 (colon) cancer cell lines, with the most potent compound having IC50 values of 15.85 and 17.85 µM, respectively. nih.gov These studies highlight the importance of specific substitutions on the heterocyclic core for anticancer efficacy.

| Compound Class | Cancer Cell Lines Tested | Reported Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| Pyrido[3,4-b]phenazinediones | A549, SNU-638, Col2, HT1080, HL-60 | 1.82-5.97 µM | Topoisomerase II Inhibition nih.gov |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | - | Designed as MPS1 Kinase Inhibitor | Kinase Inhibition mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2, HCT-116 | Down to 3.3 µM | PI3Kα Inhibition mdpi.com |

| 6-bromo quinazoline derivatives | MCF-7, SW480 | Down to 15.85 µM | EGFR Inhibition nih.gov |

The isoquinoline scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. wisdomlib.orgeurekaselect.com Research has explored analogues for their efficacy against various pathogens.

Antibacterial Activity: A novel class of alkynyl isoquinolines has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Representative compounds from this class were also effective at reducing MRSA load within macrophages. nih.gov Structure-activity relationship studies revealed that the isoquinoline and phenyl moieties were crucial for their antibacterial potency. nih.gov In another study, two new isoquinoline alkaloids, spathullin A and spathullin B, isolated from the fungus Penicillium spathulatum, showed activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus. slu.se Spathullin B was the more potent of the two, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL against S. aureus. slu.se

Antifungal Activity: Naturally occurring isoquinoline alkaloids have a well-documented history of antifungal properties. nih.govmdpi.com For example, Chelidonine, an isoquinoline alkaloid, has shown antifungal efficacy against Candida albicans with a minimum inhibitory concentration (MIC) value of 62.5 mg/L. mdpi.com The development of novel antibiotic drugs from natural products like isoquinoline alkaloids is considered a promising strategy to combat the rise of multidrug-resistant fungi. eurekaselect.comresearchgate.net

Antiviral Activity: Isoquinoline alkaloids have been investigated for their antiviral potential against a variety of viruses. nih.gov These compounds can interfere with multiple pathways crucial for viral replication. nih.gov For instance, some isoquinoline alkaloids have been studied as inhibitors of HIV-protease and reverse transcriptase. nih.gov The structure-activity relationship for certain protoberberine and benzophenanthridine alkaloids indicates that the quaternary nitrogen atom is essential for their antiviral activity. nih.gov

| Compound/Class | Activity Type | Target Organism(s) | Key Finding |

|---|---|---|---|

| Alkynyl Isoquinolines | Antibacterial | Gram-positive bacteria (MRSA, VRSA) | Potent bactericidal activity; effective against intracellular MRSA nih.gov |

| Spathullin B | Antibacterial | E. coli, A. baumannii, S. aureus | MIC down to 1 µg/mL against S. aureus slu.se |

| Chelidonine | Antifungal | Candida albicans | MIC of 62.5 mg/L mdpi.com |

| Protoberberine/Benzophenanthridine Alkaloids | Antiviral | Various viruses (e.g., HIV) | Quaternary nitrogen is essential for activity nih.gov |

Isoquinoline derivatives have been investigated for their capacity to modulate the immune system and exert anti-inflammatory effects. wisdomlib.orgnih.gov These properties are often linked to their interference with key inflammatory signaling pathways.

Naturally occurring isoquinoline alkaloids have demonstrated immunomodulatory effects. nih.govnih.gov For example, the isoquinoline alkaloid berberine (B55584) has been shown to interfere with inflammatory signaling pathways such as MAPK, NF-κB, and PI3-AKt. nih.gov It exhibited substantial immunomodulatory effects at varying concentrations in different cell lines, with an IC50 of 0.891 µM in human thyroid carcinoma cells and 15 µM in breast cancer cells. nih.gov

The immunomodulatory potential of these compounds is also relevant in the context of cancer therapy. The interplay between the immune system and cancer treatment is critical, as some anticancer drugs can alter the immune response. mdpi.com A novel water-soluble derivative of ellipticine, a complex isoquinoline-related alkaloid, demonstrated immunomodulatory activity by stimulating the production of the pro-inflammatory cytokine IL-6 while inhibiting the expression of IL-8 in human peripheral blood mononuclear cells (PBMCs). mdpi.com This suggests that such compounds could be candidates for anticancer agents that also modulate the tumor microenvironment's immune status. mdpi.com

Furthermore, studies on naphthylisoquinoline alkaloids have revealed that while they can be effective against intracellular parasites, they can also influence macrophage responses. nih.gov Certain compounds were found to reduce the release of IL-6 and tumor necrosis factor-alpha from macrophages in response to bacterial lipopolysaccharide or gamma interferon, indicating a potential anti-inflammatory effect. nih.gov

The quinoline and isoquinoline ring systems are established templates for antiparasitic drugs, leading to significant research into their analogues for treating diseases like malaria and leishmaniasis. asm.orgnih.gov

Antimalarial Activity: Derivatives of the 6-chloroquinoline (B1265530) scaffold have been a focus of antimalarial drug discovery. Structure-activity relationship studies on 6-chloro-2-arylvinylquinolines identified compounds with high potency against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. researchgate.net One highly active compound demonstrated an IC50 of 7.3 nM against the NF54 strain and 6.3 nM against the K1 strain. researchgate.net This compound also showed 98% activity in an in vivo P. berghei mouse model. researchgate.net In another study, isoquinoline-triazole derivatives were synthesized, with one compound showing potent activity against both resistant (K1) and sensitive (3D7) strains of P. falciparum, with IC50 values of 4.55 µM and 36.91 µM, respectively. semanticscholar.org

Antileishmanial Activity: Isoquinoline alkaloids are considered promising candidates for the development of new drugs against leishmaniasis, a disease for which current treatments have significant drawbacks. plos.org Novel synthesized oxoisoaporphine derivatives, which are related to isoquinolines, have shown significant in vitro activity against various Leishmania species. plos.org One compound, OXO 13, was found to be almost five times more active than the reference drug miltefosine (B1683995) against intracellular amastigotes of L. amazonensis and L. infantum. plos.org

Naphthylisoquinoline alkaloids have also been identified as promising leads for leishmanicidal drugs. nih.gov Ancistrocladiniums A and B, along with a synthetic isoquinolinium salt, were effective against intracellular Leishmania major amastigotes at low submicromolar concentrations. nih.gov Furthermore, novel 3-substituted quinoline derivatives have demonstrated efficacy against Leishmania chagasi. One such derivative was 8.3-fold more active than the standard pentavalent antimony when tested against infected macrophages. asm.org Ultrastructural studies indicated that this compound primarily caused damage to the parasite's mitochondria. asm.org

| Compound Class | Disease | Target Organism | Reported Activity |

|---|---|---|---|

| 6-Chloro-2-arylvinylquinolines | Malaria | P. falciparum (K1, NF54) | IC50 down to 6.3 nM researchgate.net |

| Isoquinoline-triazole derivatives | Malaria | P. falciparum (K1, 3D7) | IC50 of 4.55 µM (K1 strain) semanticscholar.org |

| Oxoisoaporphine derivatives (OXO 13) | Leishmaniasis | L. amazonensis, L. infantum | ~5x more active than miltefosine plos.org |

| Naphthylisoquinoline alkaloids | Leishmaniasis | L. major | Effective at low submicromolar concentrations nih.gov |

| 3-Substituted quinolines | Leishmaniasis | L. chagasi | 8.3x more active than pentavalent antimony asm.org |

Development of this compound as Chemical Probes for Biological Systems

Fluorescent probes are indispensable tools in molecular biology and medicine, allowing for the visualization of molecules and dynamic processes within living cells. crimsonpublishers.comnih.govcrimsonpublishers.com The quinoline and isoquinoline scaffolds are valued not only for their pharmacological activities but also for their inherent fluorescence properties, which makes them excellent platforms for the development of chemical probes for bioimaging. crimsonpublishers.comresearchgate.net

Quinoline-based fluorescent probes have been extensively developed as chemosensors to monitor interactions with target molecules by observing changes in fluorescence intensity or emission. crimsonpublishers.comcrimsonpublishers.com The design of these probes often relies on established fluorescence modulation mechanisms like Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.govresearchgate.netresearchgate.net

For example, a naphthalimide-appended isoquinoline Schiff base was developed as a reversible "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺) in living cells. crimsonpublishers.com This sensing mechanism involves the inhibition of PeT and a chelation-enhanced fluorescence (CHEF) process. crimsonpublishers.com Similarly, quinoline-based multiphoton fluorescent probes have been synthesized for the selective detection and imaging of lipid droplets in live cells. researchgate.net These probes are advantageous due to their deeper tissue penetration and lower autofluorescence. crimsonpublishers.comresearchgate.net

The versatility of the isoquinoline core allows for its incorporation into more complex probe designs. A near-infrared FRET fluorescent probe based on a coumarin-quinoline-julolidine skeleton was synthesized for targeting lysosomes and differentiating between normal and cancer cells. crimsonpublishers.com The development of such probes is crucial for the early diagnosis of diseases, including cancer and neurodegenerative disorders. crimsonpublishers.comcrimsonpublishers.com The rational design of these molecular tools, based on a deep understanding of photochemical principles, has led to the creation of numerous probes for a wide range of biological targets and applications. nih.govresearchgate.net

Future Perspectives and Research Directions

Innovation in Sustainable Synthetic Methodologies

The chemical synthesis of pharmacologically relevant molecules is increasingly scrutinized for its environmental impact. Traditional methods for creating isoquinoline (B145761) frameworks, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, often require harsh conditions, toxic reagents, and stoichiometric amounts of activating agents, leading to significant waste and poor atom economy. rsc.orgrsc.org Future research will prioritize the development of green and sustainable synthetic routes for 6-Chloroisoquinolin-3-amine and its derivatives.

Key areas of innovation include:

Recyclable Catalytic Systems: A move away from single-use reagents towards recyclable homogeneous or heterogeneous catalysts, such as ruthenium complexes in biodegradable solvents like PEG-400, can drastically reduce waste and cost.

Benign Solvents and Conditions: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a critical goal. chemistryviews.org Performing reactions at ambient temperature and pressure further minimizes energy consumption. chemistryviews.org

Atom-Economical Reactions: Methodologies like transition-metal-catalyzed C–H bond activation and annulation are becoming powerful, atom-economical routes to construct the isoquinoline core. ijpsjournal.com These methods avoid the need for pre-functionalized starting materials, shortening synthetic sequences and reducing byproducts.

Energy-Efficient Processes: The use of microwave irradiation or photocatalysis can accelerate reaction times from hours to minutes, offering a more energy-efficient alternative to conventional heating. rsc.org

These sustainable approaches not only align with environmental responsibility but also offer economic advantages, making the large-scale production of this compound and its analogs more viable. rsc.org

| Green Chemistry Approach | Advantage | Example |

| Recyclable Catalysts | Reduces waste, lowers cost | Ruthenium(II) in PEG-400 |

| Benign Solvents | Improves safety, reduces environmental impact | Ethanol, Water chemistryviews.org |

| C-H Activation | High atom economy, shorter synthesis | Rhodium(III)-catalyzed annulation chemistryviews.org |

| Microwave Irradiation | Faster reactions, lower energy use | Accelerated synthesis of isoquinolinones rsc.org |

Deepening Mechanistic Understanding of Biological Interactions

While initial screenings may identify the biological activity of a compound, a profound understanding of its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. For this compound, which belongs to a class of compounds known to interact with key cellular signaling proteins, future research must focus on elucidating these interactions with high precision.

Target Identification and Validation: The isoquinoline scaffold is prevalent in many kinase inhibitors. mdpi.com A primary objective will be to definitively identify the specific protein kinases or other biological targets with which this compound interacts. This involves large-scale screening against panels of kinases and other enzymes.

Structural Biology: Obtaining high-resolution crystal structures of this compound bound to its target protein(s) is essential. Techniques like X-ray crystallography and cryo-electron microscopy can reveal the specific amino acid residues involved in binding, the orientation of the compound in the active site, and the conformational changes it induces. This structural information is invaluable for explaining the compound's activity and for guiding the design of more potent and selective analogs.

Biophysical and Kinetic Analysis: Understanding the dynamics of the drug-target interaction is critical. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding affinity (K_D), as well as the kinetics (k_on and k_off rates) of the interaction. A slow off-rate, for instance, can lead to a more durable pharmacological effect.

A detailed mechanistic understanding will enable researchers to build a clear structure-activity relationship (SAR), explaining how modifications to the this compound structure affect its biological function. ijpsjournal.com

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, transforming it from a process of serendipitous discovery to one of guided design. nih.govmdpi.com For this compound, these computational tools offer a powerful means to accelerate the development of next-generation compounds.

De Novo Drug Design: Generative AI models can design novel molecules from scratch. mdpi.com By learning from vast databases of existing chemical structures and their biological activities, these models can propose new isoquinoline derivatives based on the this compound scaffold, optimized for desired properties like enhanced potency, improved selectivity, or better metabolic stability. nih.gov

Predictive Modeling: ML algorithms can be trained to build predictive models for various properties. bio-itworld.com Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. springernature.com Similarly, models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the design phase. springernature.com

High-Throughput Virtual Screening: AI can be used to screen massive virtual libraries of compounds against a biological target far more rapidly than is possible with physical screening. nih.gov This allows for the exploration of a much larger chemical space to identify new hits that share features with this compound.

By integrating AI and ML, the design-make-test-analyze cycle can be significantly shortened, reducing the time and cost associated with bringing a new drug to the clinic. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Generative Models | Design novel molecules with desired properties. | Faster lead optimization. |

| Predictive QSAR/ADMET | Forecast bioactivity and safety profiles. | Reduced late-stage failures. springernature.com |

| Virtual Screening | Identify new active compounds from large databases. | Expansion of chemical diversity. nih.gov |

Exploration of New Therapeutic Modalities and Targets

The unique chemical structure of the isoquinoline scaffold makes it a versatile starting point for exploring a wide range of therapeutic applications. mdpi.com While many isoquinoline alkaloids have been investigated for their anti-cancer properties by targeting pathways involved in cell proliferation and survival, future research should broaden the scope for this compound. nih.govresearchgate.net

Beyond Oncology: Kinase dysregulation is a hallmark of many diseases beyond cancer, including chronic inflammatory conditions, autoimmune disorders, and neurodegenerative diseases. news-medical.net Future studies should explore the efficacy of this compound and its derivatives against targets relevant to these other complex diseases. researchgate.net

Polypharmacology: Many effective drugs act on multiple targets rather than a single one. This "polypharmacology" can lead to enhanced efficacy or the ability to overcome drug resistance. nih.gov A key research direction is to characterize the broader target profile of this compound to see if it engages multiple nodes in a disease-relevant pathway, which could be therapeutically advantageous. aacrjournals.org

New Modalities: The this compound scaffold could serve as a foundational element for novel therapeutic modalities. For example, it could be incorporated into Proteolysis Targeting Chimeras (PROTACs). In this approach, the isoquinoline moiety would bind to the target protein, while another part of the molecule recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein rather than just its inhibition. nih.gov

Exploring these new avenues could significantly expand the therapeutic potential of the this compound chemical class.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological impact of a compound, it is necessary to look beyond a single endpoint or target. Multi-omics approaches, which simultaneously measure different layers of biological information, provide a holistic, systems-level view of a drug's effects on cells. nih.gov

Proteomics: Mass spectrometry-based proteomics can provide an unbiased profile of the entire proteome of cells treated with this compound. This can confirm direct target engagement and reveal off-target interactions. nih.gov Furthermore, it can map the downstream consequences of target inhibition by showing changes in the abundance and post-translational modification (e.g., phosphorylation) of thousands of other proteins. nih.gov

Metabolomics: This technique analyzes the global metabolic profile of a cell. By treating cells with this compound, metabolomics can reveal how the compound alters cellular metabolism, providing crucial information about its functional effects and potentially identifying biomarkers of response. metwarebio.comnih.gov

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) following treatment can help elucidate the pathways that are modulated by the compound. spiedigitallibrary.org When combined with genomic data, this can help identify patient populations that are more likely to respond to the drug based on their genetic makeup. nih.gov